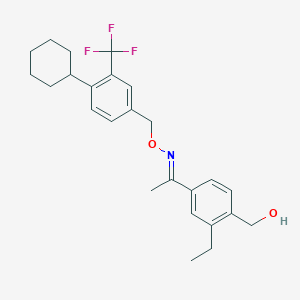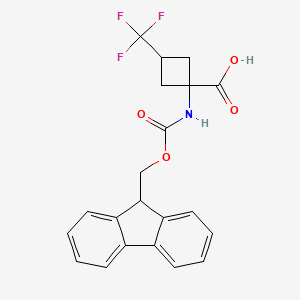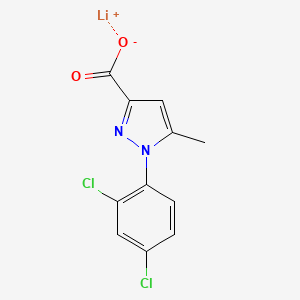
Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with lithium carbonate to introduce the lithium ion. The reaction conditions often require a solvent such as ethanol and a temperature range of 50-70°C to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur with nucleophiles like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The lithium ion can modulate enzyme activity and signal transduction pathways, while the dichlorophenyl and pyrazole groups contribute to binding affinity and specificity. These interactions can lead to alterations in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxamide
- Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-sulfonate
Uniqueness
Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of lithium, dichlorophenyl, and pyrazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H7Cl2LiN2O2 |
|---|---|
Molecular Weight |
277.1 g/mol |
IUPAC Name |
lithium;1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H8Cl2N2O2.Li/c1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13;/h2-5H,1H3,(H,16,17);/q;+1/p-1 |
InChI Key |
DNRAAURXKBWTNG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


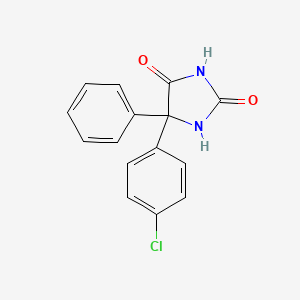
![2'-O-[(2-Nitrophenyl)methyl]cytidine 5'-(dihydrogen phosphate)](/img/structure/B15217330.png)

![Adenosine, 2-[[2-(4-aminophenyl)ethyl]amino]-](/img/structure/B15217344.png)
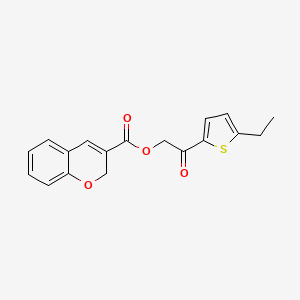
![Rel-(1R,6bS,9aR,11S,11bS)-1-(methoxymethyl)-9a,11b-dimethyl-3,6,9-trioxo-1,6,6b,7,8,9,9a,10,11,11b-decahydro-3H-furo[4,3,2-de]indeno[4,5-h]isochromen-11-yl acetate](/img/structure/B15217350.png)
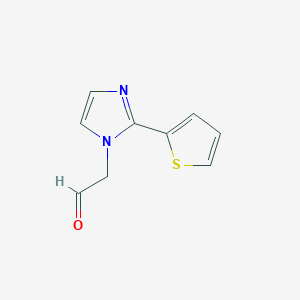



![5'-Bromo-[2,2'-biselenophene]-5-carbaldehyde](/img/structure/B15217403.png)
![4-Bromo-6-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B15217409.png)
